molecular formula C13H21N3O2 B2600354 2-ethoxy-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone CAS No. 2034460-41-6

2-ethoxy-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone

Cat. No.: B2600354
CAS No.: 2034460-41-6
M. Wt: 251.33
InChI Key: JDYVMOUWBZYRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone is a synthetic organic compound that features a pyrazole ring, a piperidine ring, and an ethanone group. Compounds containing pyrazole rings are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-ethoxy-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of a substituted aniline with triethylamine in dichloromethane, followed by the addition of chloroacetyl chloride under controlled conditions . The resulting intermediate is then subjected to further reactions to introduce the pyrazole and piperidine rings. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-ethoxy-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethanone group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy group.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction yields . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazole and piperidine derivatives.

Scientific Research Applications

2-ethoxy-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors in biological systems, leading to inhibition or activation of specific pathways. For example, pyrazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids and proteins, thereby exerting their antileishmanial and antimalarial effects .

Comparison with Similar Compounds

2-ethoxy-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the pyrazole and piperidine rings with an ethanone group, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

2-ethoxy-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-3-18-10-13(17)16-7-4-5-11(9-16)12-6-8-15(2)14-12/h6,8,11H,3-5,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYVMOUWBZYRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.